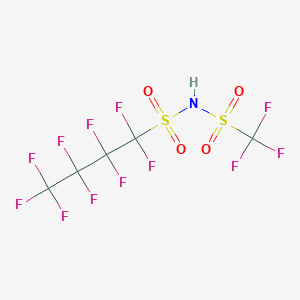
Nonafluorobutylsulfonyl(trifluoromethylsulfonyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide is a compound known for its unique chemical properties and applications. It is a non-coordinating anion with the chemical formula C5HF12NO4S2. This compound is widely used in various scientific fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide typically involves the reaction of nonafluorobutanesulfonyl fluoride with trifluoromethanesulfonamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced purification techniques to obtain a high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound is known to undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a wide range of substituted imides.
Aplicaciones Científicas De Investigación
(Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its strong acidity and stability.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of advanced materials, including ionic liquids and electrolytes for batteries.
Mecanismo De Acción
The mechanism of action of (Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide involves its ability to act as a strong acid and a non-coordinating anion. It interacts with various molecular targets, including enzymes and proteins, to exert its effects. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile tool in scientific research.
Comparación Con Compuestos Similares
Similar Compounds
Bis(trifluoromethanesulfonyl)imide: Another non-coordinating anion with similar properties.
Lithium (fluorosulfonyl)(n-nonafluorobutanesulfonyl)imide: Used in battery electrolytes for its stability and conductivity.
Uniqueness
(Nonafluorobutanesulfonyl)(trifluoromethanesulfonyl)imide is unique due to its combination of nonafluorobutanesulfonyl and trifluoromethanesulfonyl groups, which confer distinct chemical properties. Its stability, strong acidity, and ability to participate in various reactions make it a valuable compound in multiple scientific fields.
Propiedades
Número CAS |
39847-37-5 |
|---|---|
Fórmula molecular |
C5HF12NO4S2 |
Peso molecular |
431.2 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,4-nonafluoro-N-(trifluoromethylsulfonyl)butane-1-sulfonamide |
InChI |
InChI=1S/C5HF12NO4S2/c6-1(7,3(10,11)12)2(8,9)4(13,14)23(19,20)18-24(21,22)5(15,16)17/h18H |
Clave InChI |
KRQOMVHYHHRBPT-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F)(F)F)(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


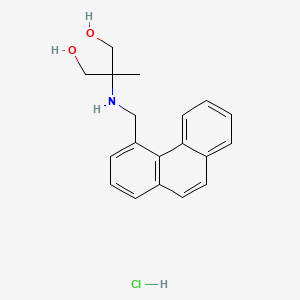

![copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)
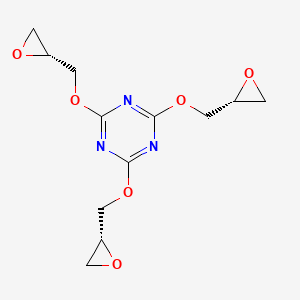
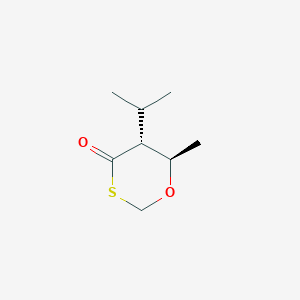
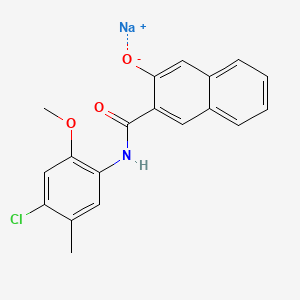
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782298.png)


![2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid](/img/structure/B13782323.png)
![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)

